molecular formula C10H11ClN4O B11867992 6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one

6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one

Cat. No.: B11867992
M. Wt: 238.67 g/mol
InChI Key: MKSJCRKIRBZILJ-UHFFFAOYSA-N
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Description

6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one is a purine derivative characterized by a cyclopentyl group at the N9 position and a chlorine atom at C6. Purine derivatives are known for their roles in nucleotide metabolism, kinase inhibition, and as intermediates in drug discovery .

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

6-chloro-9-cyclopentyl-7H-purin-8-one

InChI

InChI=1S/C10H11ClN4O/c11-8-7-9(13-5-12-8)15(10(16)14-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,16)

InChI Key

MKSJCRKIRBZILJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C(=NC=N3)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chlorinated purine derivative with a cyclopentylamine under reflux conditions. The reaction may require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized purines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of nucleic acid synthesis or interference with signal transduction processes.

Comparison with Similar Compounds

Structural Analogues

Key structural differences among purine derivatives lie in substituent positions (C2, C6, N9, etc.), alkyl/aryl groups, and functional moieties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Purine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one Cl (C6), cyclopentyl (N9) C₁₀H₁₁ClN₄O 238.67
2-Chloro-9-cyclopentyl-7-methyl-7H-purin-8(9H)-one Cl (C2), methyl (C7), cyclopentyl (N9) C₁₁H₁₃ClN₄O 266.70
6-Chloro-7-isopropyl-7H-purin-8(9H)-one Cl (C6), isopropyl (C7) C₈H₉ClN₄O 212.64
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one NH₂ (C6), ethyl (N9), methyl (C7) C₈H₁₁N₅O 193.21
6-Chloro-7H-purin-8(9H)-one Cl (C6), no N9 substituent C₅H₃ClN₄O 170.56

Key Observations :

  • Chlorine position (C6 vs. C2) significantly alters electronic properties and binding interactions. For example, C6-substituted purines often mimic adenosine, while C2 modifications may disrupt base-pairing .
  • C7 substituents (e.g., isopropyl, methyl) influence steric bulk, affecting solubility and target engagement .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Solubility pKa (Predicted) Stability/Storage
This compound Not reported Not available Likely stable at 2–8°C*
6-Chloro-7-isopropyl-7H-purin-8(9H)-one Low (organic solvents) Hazardous (Class 6.1, PG III)
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one DMSO/methanol 3.99 Stable at room temperature
6-Chloro-7H-purin-8(9H)-one Soluble in DMSO Store at 2–8°C

*Inferred from storage conditions of similar compounds (e.g., ).

Key Observations :

  • Hazard classifications (e.g., for 6-Chloro-7-isopropyl analog) highlight the need for careful handling of halogenated purines .

Key Observations :

  • Lithiation strategies (e.g., using LDA) enable regioselective functionalization at C8 or C2 but may result in low yields due to side reactions .
  • Purification methods such as flash column chromatography (e.g., SiO₂ with EtOAc/heptane) are critical for isolating pure products .

Biological Activity

6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one is a purine derivative notable for its structural features that suggest potential biological activities, particularly as a kinase inhibitor and in cancer therapeutics. This compound is characterized by the presence of a chlorine atom at the 6-position and a cyclopentyl group at the 9-position of the purine ring, which may influence its interactions with biological targets.

  • Molecular Formula : C_{12}H_{14}ClN_{5}O
  • Molecular Weight : Approximately 253.7 g/mol

The compound's reactivity includes possible alkylation at nitrogen atoms, particularly at the N-9 position, which is crucial for modifying its biological activity.

This compound has been identified as a potential inhibitor of various kinases, including cyclin-dependent kinase 4 (CDK4) and FMS-like tyrosine kinase 3 (FLT3). Its structural characteristics suggest it may also interact with adenosine receptors, which are involved in numerous physiological processes such as immune response and neurotransmission.

Key Findings:

  • Kinase Inhibition : Modifications at positions 7 and 9 can enhance activity against specific targets like CDK4 and FLT3.
  • Adenosine Receptor Interaction : The compound can bind to adenosine receptors, influencing their activity and potentially modulating physiological responses .

Biological Activity Studies

Recent studies have focused on the binding affinity of this compound to various enzymes and receptors. Notably, it has demonstrated significant inhibitory activity against certain kinases, making it a candidate for further investigation in cancer treatment.

Case Studies:

  • Inhibition of CDK4 : Research indicates that this compound exhibits notable inhibition of CDK4, which is crucial in cell cycle regulation. The IC50 values suggest effective concentrations for therapeutic applications.
  • Adenosine Receptor Modulation : Studies have shown that this compound can effectively modulate adenosine receptor activity, providing insights into its potential use in treating conditions related to immune response dysregulation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Chloro-9-cyclopentyladenineCyclopentyl group instead of cyclobutylKinase inhibition
6-Chloro-7-methylpurin-8(9H)-oneMethyl group at position 7Antitumor properties
2-Chloro-N-(cycloalkyl)adenineVaries in cycloalkyl groupsModulates adenosine receptor activity

The distinct combination of a chlorine atom at position 6 and a cyclopentyl group at position 9 differentiates this compound from its analogs, potentially leading to unique pharmacological profiles.

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